ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline ring fused with a thiophene ring, and various functional groups such as amino, cyano, and nitro groups. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
The synthesis of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route involves the reaction of ethyl arylidene cyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a suitable catalyst . The reaction is typically carried out in ethylene glycol at elevated temperatures (around 80°C) for several hours. Industrial production methods may involve optimization of reaction conditions, such as the use of different solvents or catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of functional groups allows for substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a heterocyclic ring structure and exhibit various biological activities.
Thiophene derivatives: Similar to the target compound, thiophene derivatives are known for their reactivity and versatility in chemical reactions.
Quinoline derivatives: These compounds share the quinoline ring structure and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H32N4O5S |
---|---|
Molecular Weight |
560.7g/mol |
IUPAC Name |
ethyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H32N4O5S/c1-4-39-29(36)25-19-8-6-5-7-9-23(19)40-28(25)33-21-14-30(2,3)15-22(35)26(21)24(20(16-31)27(33)32)17-10-12-18(13-11-17)34(37)38/h10-13,24H,4-9,14-15,32H2,1-3H3 |
InChI Key |
HCTDGWAQECLJNX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CC(C4)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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